7-nitro-7H-phthalazin-1-one
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Overview
Description
7-Nitro-7H-phthalazin-1-one is a heterocyclic compound belonging to the phthalazinone family Phthalazinones are known for their significant biological activities and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-nitro-7H-phthalazin-1-one typically involves the nitration of phthalazin-1-one. One common method includes the reaction of phthalazin-1-one with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The scalability of the nitration process makes it feasible for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-7H-phthalazin-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: 7-Amino-7H-phthalazin-1-one.
Substitution: Various substituted phthalazinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against different microbial strains.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 7-nitro-7H-phthalazin-1-one varies depending on its application. In the context of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microbial cells. As an anticancer agent, it may inhibit key enzymes and pathways involved in cell proliferation, such as the inhibition of topoisomerase II and the induction of apoptosis through the activation of caspases .
Comparison with Similar Compounds
Phthalazin-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Amino-7H-phthalazin-1-one: The reduced form of 7-nitro-7H-phthalazin-1-one, with different biological activities.
Phthalazine: The parent compound without the keto group, exhibiting different chemical properties
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C8H5N3O3 |
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Molecular Weight |
191.14 g/mol |
IUPAC Name |
7-nitro-7H-phthalazin-1-one |
InChI |
InChI=1S/C8H5N3O3/c12-8-7-3-6(11(13)14)2-1-5(7)4-9-10-8/h1-4,6H |
InChI Key |
KSPYZZGXVIOBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=NC(=O)C2=CC1[N+](=O)[O-] |
Origin of Product |
United States |
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